molecular formula C8H8Cl2O2 B12099183 2,4-Dichloro-1-(methoxymethoxy)benzene CAS No. 827-74-7

2,4-Dichloro-1-(methoxymethoxy)benzene

Cat. No.: B12099183
CAS No.: 827-74-7
M. Wt: 207.05 g/mol
InChI Key: HFNATZFTHSSBOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(methoxymethoxy)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a methoxymethoxy (–OCH₂OCH₃) group at the 1-position.

Properties

CAS No.

827-74-7

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,4-dichloro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3

InChI Key

HFNATZFTHSSBOU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(methoxymethoxy)benzene typically involves the chlorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction where anisole is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4-Dichloro-1-(methoxymethoxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of diverse compounds.

Biology

Research has indicated that this compound may possess biological activities , including antimicrobial and antifungal properties. Preliminary studies suggest interactions with cellular targets that could influence enzyme activity or receptor interactions, potentially leading to various biological effects.

Medicine

In medicinal chemistry, this compound is explored for its potential use in developing pharmaceutical compounds with therapeutic effects. Its structural characteristics may contribute to the efficacy of new drugs targeting specific diseases or conditions.

Industry

The compound finds utility in the production of agrochemicals , dyes, and polymers due to its functional groups' reactivity. It is particularly valuable in creating formulations that require specific chemical properties for agricultural applications.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, suggesting potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Complex Molecules

Research utilizing this compound as an intermediate has led to the successful synthesis of novel heterocyclic compounds. These compounds exhibited promising biological activities in preliminary screenings for anticancer properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dichloro-1-(methoxymethoxy)benzene with structurally and functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity References
This compound 2-Cl, 4-Cl, 1-(methoxymethoxy) C₉H₈Cl₂O₂ 231.07 g/mol Potential intermediate in agrochemicals or pharmaceuticals; methoxymethoxy group enhances solubility.
Nitrofen (2,4-Dichloro-1-(4-nitrophenoxy)benzene) 2-Cl, 4-Cl, 1-(4-nitrophenoxy) C₁₂H₇Cl₂NO₃ 284.10 g/mol Herbicide (banned due to toxicity); nitro group increases electrophilicity and environmental persistence.
2,4-Dichloro-1-(trifluoromethyl)benzene 2-Cl, 4-Cl, 1-(CF₃) C₇H₃Cl₂F₃ 215.00 g/mol Intermediate in fluorinated agrochemicals; trifluoromethyl group enhances metabolic stability.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 4-Br, 2-OCH₃, 1-(methoxymethoxy) C₉H₁₁BrO₃ 247.09 g/mol Synthetic intermediate; bromine and methoxy groups facilitate cross-coupling reactions.
Chlomethoxyfen (2,4-Dichloro-1-(3-methoxy-4-nitrophenoxy)benzene) 2-Cl, 4-Cl, 1-(3-methoxy-4-nitrophenoxy) C₁₃H₉Cl₂NO₄ 320.12 g/mol Herbicide; nitro and methoxy groups modulate redox properties and soil adsorption.

Key Observations:

Substituent Effects on Reactivity :

  • The methoxymethoxy group in the target compound likely improves solubility in polar solvents compared to nitro- or trifluoromethyl-substituted analogs, which are more lipophilic .
  • Nitrofen and Chlomethoxyfen exhibit higher environmental persistence due to their nitro groups, which resist microbial degradation .

Synthetic Utility :

  • The trifluoromethyl derivative (C₇H₃Cl₂F₃) shows superior reactivity in methoxycarbonylation reactions (87% conversion vs. 54% for 1,2,4-trichlorobenzene under identical conditions) .
  • Brominated analogs (e.g., 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene) are preferred in Suzuki-Miyaura cross-coupling reactions due to bromine's leaving-group ability .

Toxicity and Regulation: Nitrofen is banned in agriculture due to endocrine-disrupting effects and carcinogenicity, highlighting the environmental risks of nitroaromatic compounds . No toxicity data are available for this compound, but its lack of nitro or phenolic groups may reduce acute toxicity compared to Nitrofen.

Biological Activity

2,4-Dichloro-1-(methoxymethoxy)benzene is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with cellular targets, influencing a range of biological processes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C9H10Cl2O2
  • Molecular Weight : 221.08 g/mol
  • CAS Number : 827-74-7

Biological Activity Overview

The biological activity of this compound includes antibacterial, antifungal, and potential anticancer properties. The compound's efficacy varies depending on the target organism and concentration used.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound can be compared favorably to standard antibiotics like ceftriaxone in terms of effectiveness against these pathogens .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against certain strains of fungi. In vitro studies have shown varying degrees of effectiveness, indicating potential for therapeutic applications in treating fungal infections.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness Compared to Doxorubicin
MCF-712.41Moderate
HepG29.71High
HCT-1162.29Very High
PC37.36High

The compound exhibited significant cytotoxicity against the HCT-116 cell line, suggesting a mechanism that may involve apoptosis induction .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with cellular components disrupt normal cellular functions, leading to cell death in pathogenic organisms and cancer cells alike.

Case Studies

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a marked increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting significant cytotoxicity and potential for therapeutic application .

Another case study focused on its antibacterial efficacy against multi-drug resistant strains, highlighting its relevance in the context of increasing antibiotic resistance .

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